

# Physical Properties of Perfluorotriethylamine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Perfluorotriethylamine

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This technical guide provides a comprehensive overview of the known physical properties of **perfluorotriethylamine**. Due to a notable scarcity of publicly available experimental data detailing the temperature-dependent physical properties of this compound, this document focuses on presenting the established data points and outlining the generalized experimental methodologies employed for the characterization of similar perfluorinated compounds.

## Summary of Physical Properties

**Perfluorotriethylamine**, identified by the CAS number 359-70-6, is a fluorinated amine with the chemical formula  $C_6F_{15}N$  and a molecular weight of 371.05 g/mol .<sup>[1][2][3]</sup> The existing data on its primary physical properties are summarized in the table below.

Physical Property	Value	Temperature	Pressure
Molecular Weight	371.05 g/mol	-	-
Melting Point	-116.95 °C	-	-
Boiling Point	68-69 °C	-	743 mmHg
Density	1.736 g/mL	25 °C	-
Vapor Pressure	2.15 psi (14.82 kPa)	20 °C	-
Refractive Index	1.262	20 °C	-

Note: A comprehensive dataset illustrating the variation of these properties with temperature is not readily available in the surveyed scientific literature.

## Experimental Protocols

While specific experimental protocols for **perfluorotriethylamine** are not widely published, the following section details the standard methodologies used to determine the key physical properties of perfluorinated compounds. These protocols provide a foundational understanding of how such data would be obtained.

### Density Measurement as a Function of Temperature

The determination of liquid density across a range of temperatures is crucial for understanding its thermal expansion characteristics. A common and precise method involves the use of a vibrating tube densimeter.

- **Calibration:** The instrument is first calibrated using two fluids with well-known densities that bracket the expected density range of the sample (e.g., dry air and deionized water).
- **Sample Introduction:** A small, bubble-free aliquot of **perfluorotriethylamine** is introduced into the U-shaped vibrating tube within the instrument.
- **Temperature Control:** The temperature of the sample is precisely controlled by a Peltier system. The measurement is initiated at the starting temperature.
- **Measurement:** The instrument induces oscillation in the U-tube. The frequency of this oscillation is directly related to the density of the fluid within it. The instrument records this frequency and converts it to a density value.
- **Temperature Sweep:** The temperature is then incrementally adjusted to the next setpoint, and the measurement is repeated. This process is continued over the desired temperature range.

### Viscosity Measurement as a Function of Temperature

The viscosity of a fluid, a measure of its resistance to flow, is highly dependent on temperature. For perfluorinated liquids, a capillary viscometer, such as the Ubbelohde type, is frequently employed.

- **Sample Loading:** A precise volume of **perfluorotriethylamine** is introduced into the viscometer.
- **Thermal Equilibration:** The viscometer is submerged in a temperature-controlled liquid bath to ensure the sample reaches the target temperature and is thermally stable.
- **Flow Time Measurement:** The liquid is drawn up through the capillary tube by suction. The time it takes for the liquid meniscus to pass between two calibrated marks as it flows back down under gravity is accurately measured.
- **Kinematic Viscosity Calculation:** The kinematic viscosity is calculated by multiplying the measured flow time by the viscometer's calibration constant.
- **Dynamic Viscosity Calculation:** The dynamic viscosity is then determined by multiplying the kinematic viscosity by the density of the liquid at that specific temperature.
- **Iterative Measurements:** Steps 2 through 5 are repeated at various temperatures to generate a viscosity-temperature profile.

## Vapor Pressure Measurement as a Function of Temperature

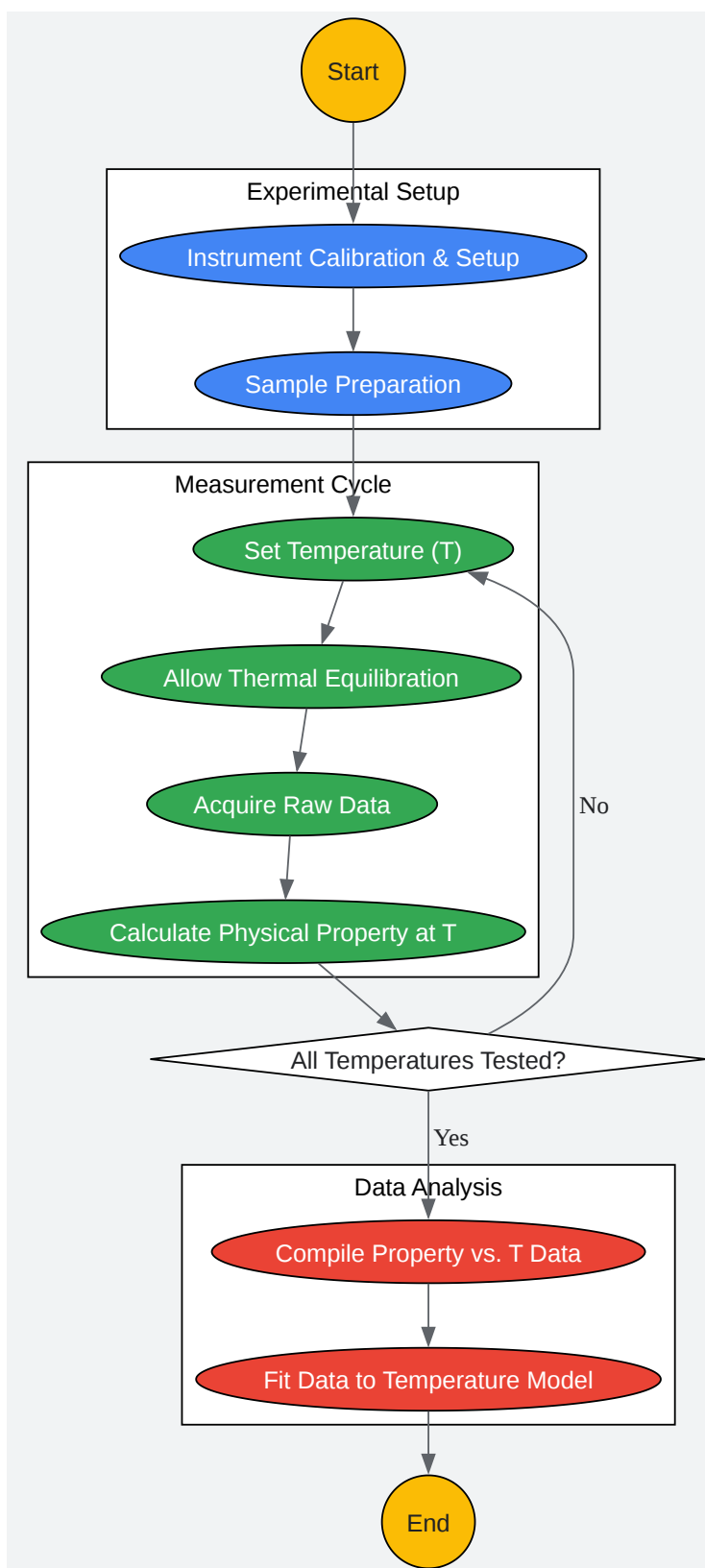
The Knudsen effusion method is a well-established technique for determining the vapor pressure of substances with low volatility, such as many perfluorinated compounds.

- **Sample Preparation:** A small quantity of **perfluorotriethylamine** is placed within a Knudsen cell, a small, thermostated container with a precisely machined, small orifice.
- **High Vacuum Environment:** The Knudsen cell is placed inside a high-vacuum chamber.
- **Temperature Control:** The cell is heated to and maintained at the desired experimental temperature.
- **Mass Loss Measurement:** As the substance evaporates within the cell, the vapor effuses through the orifice into the vacuum. The rate of mass loss from the cell is continuously monitored with a high-precision microbalance.

- **Vapor Pressure Calculation:** The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance using the Hertz-Knudsen equation.
- **Temperature-Dependent Data:** The experiment is repeated at different temperatures to establish the relationship between vapor pressure and temperature.

## Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized logical workflow for the experimental determination of a physical property, such as viscosity, as a function of temperature.



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Caption: A logical workflow for determining a physical property versus temperature.

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- To cite this document: BenchChem. [Physical Properties of Perfluorotriethylamine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110023#physical-properties-of-perfluorotriethylamine-at-different-temperatures]

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